![molecular formula C19H19N3O4S B2381018 2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol CAS No. 443331-55-3](/img/structure/B2381018.png)
2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the thiazole family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Green Synthesis in Ionic Liquid Media
A study explored the synthesis of related thiazole compounds, emphasizing the efficiency of using ionic liquids as recyclable green solvents. This research highlights the potential environmental benefits and simplicity of the work-up procedure in synthesizing similar compounds (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Antimicrobial Activity of Related Schiff Base Ligands
Research on imino-4-methoxyphenol thiazole-derived Schiff bases, which are structurally related, revealed moderate antimicrobial activity against various bacteria and fungi. This implies potential applications of related compounds in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Cardiovascular Pharmacology
A study focused on the synthesis of thiazol-2-imines, closely related to the compound , for potential antihypertensive and cardiotropic drug development. The compounds exhibited high affinity in docking studies and showed promising results in influencing the cardiovascular system, suggesting the potential medical applications of similar compounds (Drapak et al., 2019).
Photophysical Properties in Metallophthalocyanines
The synthesis of metallo-phthalocyanines with thiazole groups, which are structurally related, was studied for their photophysical properties. These findings point towards applications in materials science, particularly in areas requiring fluorescence quenching capabilities (Yenilmez, Sevim, & Bayır, 2013).
Nonlinear Optical Performance in Polymers
Related compounds have been used to synthesize polymers with significant thermal stability and nonlinear optical (NLO) activity. This research suggests potential uses in the development of materials with unique optical properties (Carella et al., 2007).
Propriétés
IUPAC Name |
2-[2-(4-ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-2-26-17-9-5-15(6-10-17)20-19-21(11-12-23)18(13-27-19)14-3-7-16(8-4-14)22(24)25/h3-10,13,23H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJFJGKIWGOLMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

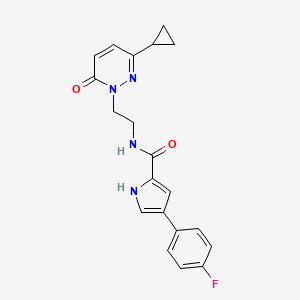
![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)
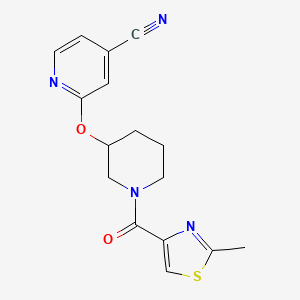
![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)
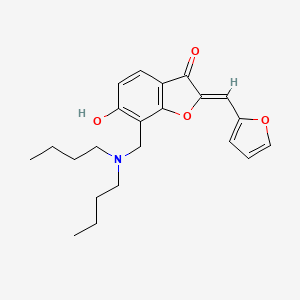
![3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2380942.png)
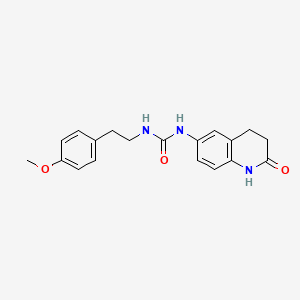

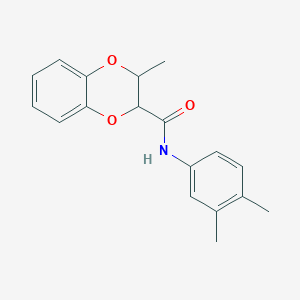

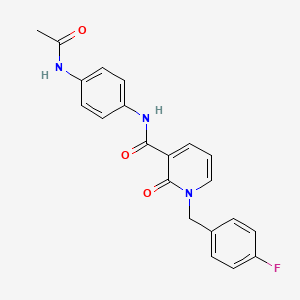
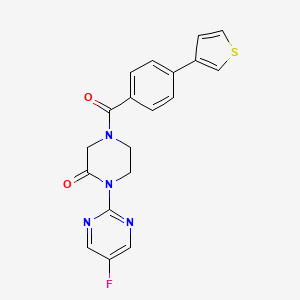
![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)
